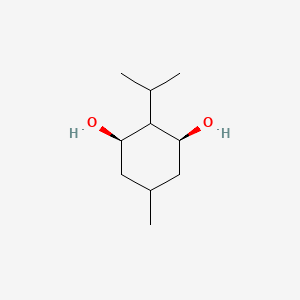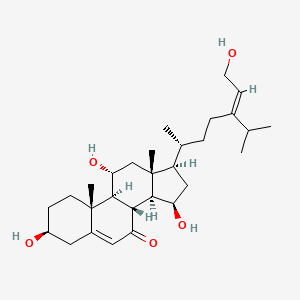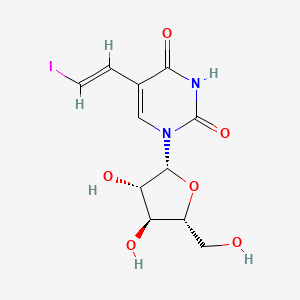
Stigmatellin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmatellin is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . It is isolated from the myxobacterium Stigmatella aurantica and contains a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain in position 2 . This compound has significant implications in the study of mitochondrial and photosynthetic respiratory chains.
Vorbereitungsmethoden
Stigmatellin is typically isolated from the myxobacterium Stigmatella aurantica . The synthetic routes for this compound involve complex polyketide synthase assembly lines . The industrial production methods are not extensively documented, but the compound is available commercially with a purity of ≥95.0% (HPLC) .
Analyse Chemischer Reaktionen
Stigmatellin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its quinol oxidation site inhibition properties.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions include various this compound derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Stigmatellin has a wide range of scientific research applications:
Wirkmechanismus
Stigmatellin binds at the cytochrome b Qo site in the ‘heme bl distal’ position and associates with the Rieske iron-sulfur protein via a hydrogen bond to histidine residue 181 (His-181), a ligand to the [2Fe2S] iron-sulfur cluster of this subunit . This association raises the midpoint potential of the iron-sulfur cluster from 290 to 540 mV and restricts the movement of the cytoplasmic domain of the Rieske protein .
Vergleich Mit ähnlichen Verbindungen
Stigmatellin is compared with other inhibitors of the cytochrome bc1 complex, such as myxothiazol and antimycin A . Unlike this compound, myxothiazol binds at a different site and has a distinct mode of inhibition . Antimycin A also inhibits the cytochrome bc1 complex but through a different mechanism . These comparisons highlight this compound’s unique binding properties and its specific inhibition of the quinol oxidation site .
Eigenschaften
CAS-Nummer |
91682-96-1 |
|---|---|
Molekularformel |
C30H42O7 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
2-[(7E,9E,11Z)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10- |
InChI-Schlüssel |
UZHDGDDPOPDJGM-XSEAFXJRSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Isomerische SMILES |
C/C=C(/C)\C=C\C=C\C(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Kanonische SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Piktogramme |
Acute Toxic |
Synonyme |
stigmatellin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-CHLOROPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B1233238.png)





![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1233247.png)




